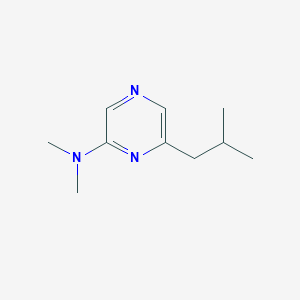
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylamino group and a 2-methylpropyl group. Compounds with pyrazine rings are known for their diverse biological activities and are often used in pharmaceuticals, organic materials, and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the dimethylamino group and the 2-methylpropyl group onto the pyrazine ring. This can be done using reagents such as dimethylamine and isobutyl bromide under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclization and substitution reactions, optimized for yield and purity. The specific conditions would depend on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the 2-methylpropyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylpyrazine
- 3,5-Dimethylpyrazine
- N,N-Dimethylpyrazin-2-amine
Uniqueness
N,N-Dimethyl-6-(2-methylpropyl)pyrazin-2-amine is unique due to the presence of both the dimethylamino group and the 2-methylpropyl group on the pyrazine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
CAS No. |
56343-36-3 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N-dimethyl-6-(2-methylpropyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(2)5-9-6-11-7-10(12-9)13(3)4/h6-8H,5H2,1-4H3 |
InChI Key |
WHQIVBAMMQRQDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=CC(=N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















